Methyl (2S,3R,4R,6E)-3-hydroxy-2-(methylamino)-4-methyl-6-octenoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,3R,4R,6E)-3-hydroxy-4-methyl-2-(methylamino)oct-6-enoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-hydroxy-4-methyl-2-(methylamino)oct-6-enoic acid.
Esterification: The carboxylic acid group of the starting material is esterified using methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of methyl (2S,3R,4R,6E)-3-hydroxy-4-methyl-2-(methylamino)oct-6-enoate may involve large-scale esterification processes, utilizing continuous flow reactors and automated purification systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,3R,4R,6E)-3-hydroxy-4-methyl-2-(methylamino)oct-6-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the oct-6-enoate moiety can be reduced to form a saturated ester.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions include:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated esters.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
Methyl (2S,3R,4R,6E)-3-hydroxy-4-methyl-2-(methylamino)oct-6-enoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (2S,3R,4R,6E)-3-hydroxy-4-methyl-2-(methylamino)oct-6-enoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups, such as the hydroxyl and methylamino groups, play a crucial role in its reactivity and binding affinity to target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S,3R,4R)-3-hydroxy-4-methyl-2-(methylamino)octanoate: Lacks the double bond present in methyl (2S,3R,4R,6E)-3-hydroxy-4-methyl-2-(methylamino)oct-6-enoate.
Methyl (2S,3R,4R,6E)-3-hydroxy-4-ethyl-2-(methylamino)oct-6-enoate: Contains an ethyl group instead of a methyl group at the 4-position.
Uniqueness
Methyl (2S,3R,4R,6E)-3-hydroxy-4-methyl-2-(methylamino)oct-6-enoate is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a double bond in its structure
Properties
Molecular Formula |
C11H21NO3 |
---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
methyl (E,2S,3R,4R)-3-hydroxy-4-methyl-2-(methylamino)oct-6-enoate |
InChI |
InChI=1S/C11H21NO3/c1-5-6-7-8(2)10(13)9(12-3)11(14)15-4/h5-6,8-10,12-13H,7H2,1-4H3/b6-5+/t8-,9+,10-/m1/s1 |
InChI Key |
OWQHDOCNDDUTOX-RNWMEYJFSA-N |
Isomeric SMILES |
C/C=C/C[C@@H](C)[C@H]([C@@H](C(=O)OC)NC)O |
Canonical SMILES |
CC=CCC(C)C(C(C(=O)OC)NC)O |
Origin of Product |
United States |
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